REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([CH3:12])[C:8]2=[O:11])=[CH:4][CH:3]=1.C([CH2:15][C:16]([OH:18])=[O:17])#N.C(O)(=O)C.C1(C)C=CC=CC=1>C(Cl)Cl.C(OCC)(=O)C.O>[OH:1][C:2]1[CH:10]=[C:9]2[C:5](=[CH:4][CH:3]=1)[CH2:6][C:7]([CH3:12])=[C:8]2[CH2:15][C:16]([OH:18])=[O:17].[C:8]1(=[O:11])[C:9]2[C:5](=[CH:4][CH:3]=[CH:2][CH:10]=2)[CH2:6][CH2:7]1 |f:4.5|
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2CC(C(C2=C1)=O)C
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
CH2Cl2 ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
CUSTOM
|
Details
|
The toluene is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residual yellow solid is redissolved in ethanol (6 mL)
|
Type
|
ADDITION
|
Details
|
containing 2.2 N-KOH (1.4 mL)
|
Type
|
ADDITION
|
Details
|
A solution of KOH (2.2 g, 85) in water (15 mL) is added
|
Type
|
TEMPERATURE
|
Details
|
the solution is refluxed under nitrogen for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The ethanol is evaporated
|
Type
|
ADDITION
|
Details
|
the residue is diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2 times)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(=C(CC2=CC1)C)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |